

An In-depth Technical Guide on 5-Oxo-5-(2-thienyl)valeric acid

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Compound of Interest

Compound Name: 5-Oxo-5-(2-thienyl)valeric acid

Cat. No.: B1295706

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **5-Oxo-5-(2-thienyl)valeric acid**. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents available quantitative data in structured tables, details a plausible experimental protocol for its synthesis, and includes visualizations for the synthetic pathway and a general metabolic pathway for thiophene-containing compounds.

Chemical and Physical Properties

5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thienoyl)butanoic acid, is a keto-acid containing a thiophene ring. Its chemical structure combines the functionalities of a carboxylic acid and a ketone, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Identifiers and General Properties

Property	Value	Source
CAS Number	22971-62-6	[1]
Molecular Formula	C ₉ H ₁₀ O ₃ S	[1]
Molecular Weight	198.24 g/mol	[2]
IUPAC Name	5-oxo-5-(thiophen-2-yl)pentanoic acid	[3]
SMILES	<chem>O=C(CCCC(=O)C1=CC=CS1)O</chem>	[1]
Storage	2-8°C, protect from light	Chemical Supplier Data

Table 2: Experimental and Predicted Physical Properties

Property	Value	Type	Source
Melting Point	94-97 °C	Experimental	Chemical Supplier Data
Boiling Point	407.8 ± 25.0 °C	Predicted	Chemical Supplier Data
Density	1.282 ± 0.06 g/cm ³	Predicted	Chemical Supplier Data
pKa	4.59 ± 0.10	Predicted	Chemical Supplier Data

Spectral Data

Detailed spectral data for **5-Oxo-5-(2-thienyl)valeric acid** is available on specialized databases such as SpectraBase, which indicates the availability of NMR and FTIR spectra.[4] Below is a summary of expected spectral characteristics based on its chemical structure.

Table 3: Predicted Spectral Data

Spectrum Type	Expected Characteristics
^1H NMR	Signals corresponding to the three protons on the thiophene ring (in the aromatic region, ~7-8 ppm), and signals for the six protons of the aliphatic chain (in the upfield region, ~2-3 ppm), with the methylene group adjacent to the ketone being the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
^{13}C NMR	Carbonyl carbons of the ketone and carboxylic acid would be in the range of 170-200 ppm. Four signals for the thiophene ring carbons would appear in the aromatic region (~125-145 ppm). Three signals for the aliphatic carbons would be in the upfield region (~20-40 ppm).[4]
IR Spectroscopy	A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm^{-1}). A sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm^{-1}). A sharp, strong absorption for the C=O stretch of the ketone (~1660-1680 cm^{-1}). C-H stretching bands for the thiophene ring (>3000 cm^{-1}) and the aliphatic chain (<3000 cm^{-1}). C=C stretching bands for the thiophene ring (~1400-1500 cm^{-1}).[5]
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 198$. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the aliphatic chain.[6]

Experimental Protocols: Synthesis

A common and plausible method for the synthesis of **5-Oxo-5-(2-thienyl)valeric acid** is the Friedel-Crafts acylation of thiophene with glutaric anhydride.[7][8] This electrophilic aromatic

substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl_3).

Detailed Method for Friedel-Crafts Acylation:

- Materials: Thiophene, Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Sodium Bicarbonate solution (saturated), Sodium Sulfate (anhydrous), Diethyl Ether.
- Procedure:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
 - After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C .
 - Once the addition of thiophene is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography).
 - After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
 - Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted glutaric acid.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to obtain the crude product.
- The crude **5-Oxo-5-(2-thienyl)valeric acid** can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

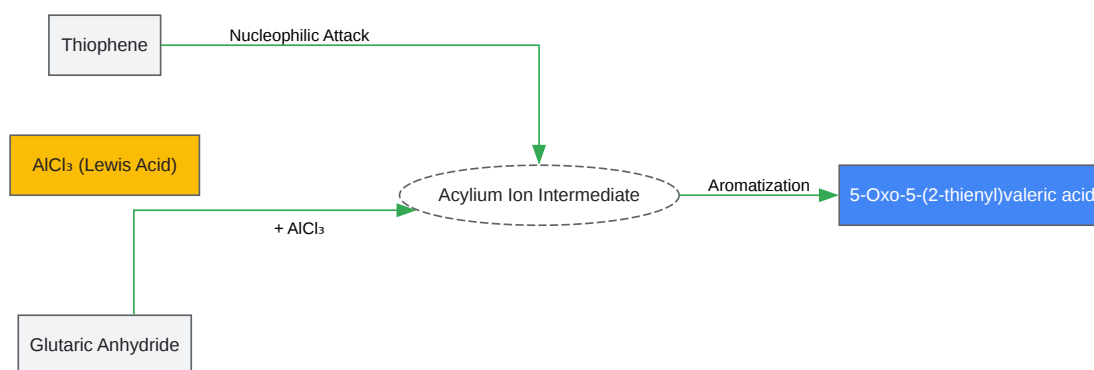
Biological Activity and Metabolism

As of the latest available data, there are no specific studies detailing the biological activity or the mechanism of action of **5-Oxo-5-(2-thienyl)valeric acid**. However, compounds containing a thiophene moiety are known to undergo metabolic activation.

The metabolism of many thiophene-containing drugs is mediated by cytochrome P450 enzymes.^{[9][10][11]} This can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced toxicities.^{[9][10][11]} The presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms can mitigate this risk.^{[9][10]}

Visualizations

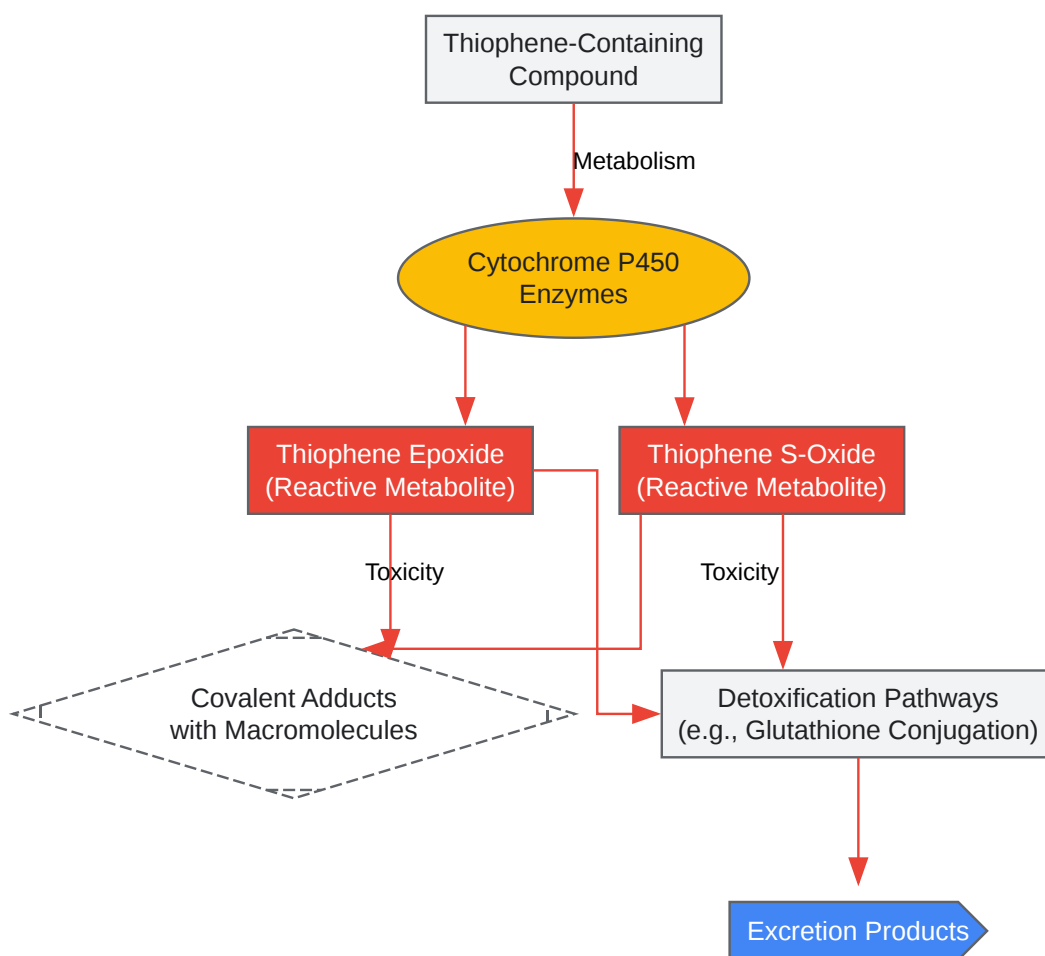
Diagram 1: Synthesis of **5-Oxo-5-(2-thienyl)valeric acid** via Friedel-Crafts Acylation



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Caption: Friedel-Crafts acylation synthesis workflow.

Diagram 2: General Metabolic Pathway of Thiophene-Containing Compounds



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Caption: General metabolic activation of thiophenes.

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